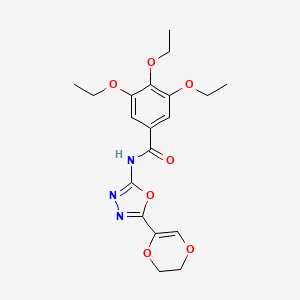

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide

Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by a 1,3,4-oxadiazole core linked to two distinct moieties: a 5,6-dihydro-1,4-dioxin ring and a 3,4,5-triethoxy-substituted benzamide group. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms, known for its metabolic stability and role in medicinal chemistry .

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O7/c1-4-25-13-9-12(10-14(26-5-2)16(13)27-6-3)17(23)20-19-22-21-18(29-19)15-11-24-7-8-28-15/h9-11H,4-8H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXNIGYLRUGTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dioxin ring: This can be achieved through the cyclization of appropriate diols with suitable reagents under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the triethoxybenzamide moiety: This final step can be performed using standard amide coupling reactions, such as those involving carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin ring may yield quinones, while reduction of the oxadiazole ring could produce amines or other nitrogen-containing heterocycles.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, which can be explored for therapeutic applications.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and sensors.

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

- N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (C₂₀H₁₈N₄O₆S; 442.446 Da): Replaces the triethoxybenzamide with a sulfamoyl group.

- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-iodobenzamide : Substitutes the triethoxy group with an iodine atom. The electron-withdrawing iodine could alter electronic density on the benzamide, affecting reactivity or crystallographic properties (e.g., heavy atom derivatization for X-ray studies) .

- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (851094-86-5) : Replaces the aromatic benzamide with a cyclohexanecarboxamide. This substitution increases lipophilicity, which might enhance membrane permeability but reduce aqueous solubility .

- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (851094-74-1): Features a simple acetyl group instead of benzamide.

Variations in the Dihydrodioxin Ring Position

- N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxy-benzamide : Differs in the dihydrodioxin ring substitution (2,3-dihydro vs. 5,6-dihydro). This positional isomerism may alter ring puckering and electronic distribution, impacting binding affinity in biological targets .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of significant interest due to its unique structure and potential biological activities. The compound incorporates a dioxin moiety and an oxadiazole ring, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 458.4 g/mol. The presence of triethoxybenzamide enhances its lipophilicity and may influence its biological interactions.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds containing oxadiazole rings have been shown to interact with various biological targets including enzymes involved in cancer cell proliferation and inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:

- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) through mechanisms that involve the inhibition of key enzymes like thymidylate synthase and topoisomerase II .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Oxadiazole derivatives have been reported to exhibit activity against bacterial and fungal strains. The incorporation of the dioxin moiety may enhance its efficacy in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Properties

Compounds with similar structural features have also been investigated for their antioxidant capabilities. The presence of multiple functional groups allows for the scavenging of free radicals and protection against oxidative stress in biological systems.

Data Table: Biological Activities

Case Studies

- Cytotoxicity Evaluation : A study evaluated a series of oxadiazole derivatives against five cancer cell lines using the MTT assay. The results indicated that compounds with similar scaffolds exhibited IC50 values in the micromolar range .

- Mechanism Exploration : Molecular docking studies have been utilized to predict binding interactions between oxadiazole derivatives and target proteins involved in cancer progression. These studies suggest that modifications to the oxadiazole ring can significantly alter binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.